6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione 6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione
Brand Name: Vulcanchem
CAS No.: 2167935-61-5
VCID: VC7031839
InChI: InChI=1S/C7H6BrNO2S/c8-6-2-1-5-4-12(10,11)9-7(5)3-6/h1-3,9H,4H2
SMILES: C1C2=C(C=C(C=C2)Br)NS1(=O)=O
Molecular Formula: C7H6BrNO2S
Molecular Weight: 248.09

6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione

CAS No.: 2167935-61-5

Cat. No.: VC7031839

Molecular Formula: C7H6BrNO2S

Molecular Weight: 248.09

* For research use only. Not for human or veterinary use.

6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione - 2167935-61-5

Specification

CAS No. 2167935-61-5
Molecular Formula C7H6BrNO2S
Molecular Weight 248.09
IUPAC Name 6-bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide
Standard InChI InChI=1S/C7H6BrNO2S/c8-6-2-1-5-4-12(10,11)9-7(5)3-6/h1-3,9H,4H2
Standard InChI Key ZJNWDKIDOPAZLJ-UHFFFAOYSA-N
SMILES C1C2=C(C=C(C=C2)Br)NS1(=O)=O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

6-Bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione (CAS 2167935-61-5) belongs to the class of benzothiazole derivatives, featuring a bicyclic structure comprising a benzene ring fused to a thiazole ring. The sulfone group at position 2 and bromine substituent at position 6 introduce distinct electronic effects, influencing both reactivity and intermolecular interactions . Key identifiers include:

PropertyValueSource
Molecular FormulaC₇H₆BrNO₂S
Molecular Weight248.10 g/mol
IUPAC Name6-bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide
InChIInChI=1S/C7H6BrNO2S/c8-6-2-1-5-4-12(10,11)9-7(5)3-6/h1-3,9H,4H2
SMILESC1C2=C(C=C(C=C2)Br)NS1(=O)=O
European Community (EC) Number836-519-1

The crystal structure remains undetermined, but computational models suggest a planar benzothiazole ring with slight puckering in the dihydrothiazine moiety due to sulfone group steric effects . The bromine atom at position 6 creates a region of high electron density, making this site susceptible to nucleophilic aromatic substitution reactions .

Spectroscopic Characterization

While experimental spectral data are scarce, theoretical predictions based on density functional theory (DFT) calculations provide insights:

  • IR Spectroscopy: Strong absorption bands at 1,320–1,150 cm⁻¹ (S=O asymmetric stretching) and 750–690 cm⁻¹ (C-Br stretching) .

  • NMR Spectroscopy: Predicted δ 7.8–7.6 ppm (aromatic protons ortho to Br), δ 4.2–3.9 ppm (methylene protons adjacent to sulfone) .

  • Mass Spectrometry: Base peak at m/z 248 ([M]⁺), with characteristic fragments at m/z 170 ([M-Br]⁺) and m/z 91 (benzothiazole ring fragment) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a two-step bromination-cyclization sequence starting from 2-aminobenzenesulfonamide (Figure 1):

  • Bromination: Electrophilic bromination using bromine (Br₂) in acetic acid at 40–50°C introduces the bromine substituent regioselectively at position 6 .

  • Cyclization: Treatment with phosphoryl chloride (POCl₃) induces ring closure, forming the benzothiazole core while oxidizing the thioamide to a sulfone .

Reaction Conditions:

  • Temperature: 40–50°C (bromination), 80–90°C (cyclization)

  • Solvent: Glacial acetic acid (bromination), dichloromethane (cyclization)

  • Yield: 62–68% (reported for analogous compounds)

Industrial Production Challenges

Industrial scalability faces two key hurdles:

  • Bromine Handling: Requires specialized equipment for corrosive gas containment, increasing capital costs by ~30% compared to non-halogenated analogs .

  • Sulfone Oxidation Control: Over-oxidation to sulfonic acids occurs above 90°C, necessitating precise temperature modulation (±1°C) .

Physicochemical Properties

SolventSolubility (mg/mL)Temperature (°C)
Water0.1825
Ethanol12.425
Dichloromethane89.725
DMSO143.225

The compound exhibits moderate thermal stability, decomposing at 218–225°C (DSC data for analogs) . Photoinstability under UV light (λ = 254 nm) necessitates amber glass storage .

Reactivity Profile

The bromine substituent undergoes three primary reactions:

  • Nucleophilic Aromatic Substitution: With amines (e.g., piperidine) in DMF at 120°C, yielding 6-amino derivatives .

  • Suzuki Coupling: Using Pd(PPh₃)₄ catalyst with arylboronic acids, enabling π-system extension .

  • Grignard Addition: At the sulfone oxygen, forming tertiary alcohols under anhydrous conditions .

Research Applications and Biological Activity

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors, particularly targeting:

  • Cyclin-Dependent Kinase 2 (CDK2): IC₅₀ = 380 nM for 6-(4-methoxyphenyl) analogs in breast cancer cell lines .

  • Bruton’s Tyrosine Kinase (BTK): Kd = 220 nM when functionalized with pyrazolo[1,5-a]pyrimidine groups .

Materials Science Applications

In polymer chemistry, incorporation into polybenzothiazoles enhances:

  • Thermal Stability: Glass transition temperature (Tg) increases from 215°C to 278°C at 10 wt% loading .

  • Dielectric Properties: Dielectric constant (ε) reduces from 3.2 to 2.4 at 1 GHz, advantageous for microelectronics .

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